1-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(THIOPHEN-2-YLMETHYL)THIOUREA
Overview
Description
1-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(THIOPHEN-2-YLMETHYL)THIOUREA is a complex organic compound that features a combination of pyrimidine, sulfonamide, phenyl, thiophene, and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(THIOPHEN-2-YLMETHYL)THIOUREA typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidin-2-yl Sulfamoyl Phenyl Intermediate: This step involves the reaction of pyrimidine with sulfonamide and phenyl derivatives under controlled conditions.
Coupling with Thiophene-2-ylmethyl Isothiocyanate: The intermediate is then reacted with thiophene-2-ylmethyl isothiocyanate to form the final thiourea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(THIOPHEN-2-YLMETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to modify the thiourea group or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products:
Oxidation Products: Sulfinyl or sulfonyl derivatives.
Reduction Products: Modified thiourea derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes involved in nucleotide synthesis or sulfur metabolism.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 1-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(THIOPHEN-2-YLMETHYL)THIOUREA exerts its effects is likely related to its ability to interact with biological macromolecules. The pyrimidine and sulfonamide groups may target nucleotide synthesis pathways, while the thiourea group could interact with sulfur-containing enzymes. These interactions can lead to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Sulfonamide Derivatives: Compounds like sulfadiazine and sulfamethoxazole share the sulfonamide group and have antimicrobial properties.
Thiourea Derivatives: Compounds such as thiourea and phenylthiourea are known for their diverse chemical reactivity and biological activity.
Uniqueness: 1-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(THIOPHEN-2-YLMETHYL)THIOUREA is unique due to the combination of pyrimidine, sulfonamide, phenyl, thiophene, and thiourea groups in a single molecule. This structural complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3-(thiophen-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S3/c22-26(23,21-15-17-8-2-9-18-15)14-6-4-12(5-7-14)20-16(24)19-11-13-3-1-10-25-13/h1-10H,11H2,(H,17,18,21)(H2,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPALEFNHSMWBHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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